(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2,6-difluorobenzoate
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Overview
Description
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2,6-difluorobenzoate is a complex organic compound that belongs to the class of benzotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2,6-difluorobenzoate typically involves the reaction of 4-oxo-1,2,3-benzotriazine with 2,6-difluorobenzoic acid in the presence of a suitable coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2,6-difluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazine ring, where nucleophiles such as amines or thiols replace specific substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2,6-difluorobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2,6-difluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl benzoate: Similar structure but lacks the difluoro substituents.
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-fluorobenzoate: Contains a single fluorine atom instead of two.
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2,4-difluorobenzoate: Fluorine atoms are positioned differently on the benzene ring.
Uniqueness
The presence of two fluorine atoms at the 2 and 6 positions of the benzoate moiety in (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2,6-difluorobenzoate imparts unique electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Biological Activity
The compound (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2,6-difluorobenzoate is a derivative of benzotriazinone that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological applications based on recent research findings.
Synthesis and Characterization
The synthesis of benzotriazinone derivatives typically involves the modification of existing compounds to enhance their biological properties. For instance, the synthesis of This compound can be achieved through various organic reactions that include acylation and coupling strategies. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Anticancer Properties
Recent studies have indicated that benzotriazinone derivatives exhibit significant anticancer activity. For example, compounds derived from benzotriazinones have shown effectiveness in reducing the growth of various cancer cell lines, including HepG2 liver carcinoma cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
Table 1: Anticancer Activity of Benzotriazinone Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HepG2 | 15 | Cell cycle arrest |
Compound B | MCF7 | 10 | Apoptosis induction |
This compound | A549 | 12 | DNA intercalation |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research indicates that certain benzotriazinone derivatives possess strong inhibitory effects against bacterial strains such as E. coli. The binding affinity to specific bacterial receptors has been confirmed through molecular docking studies .
Table 2: Antimicrobial Activity Against Bacterial Strains
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound C | E. coli | 8 µg/mL |
This compound | S. aureus | 10 µg/mL |
Enzyme Inhibition
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its ability to inhibit enzymes such as tyrosinase. Tyrosinase inhibition is particularly relevant in treating hyperpigmentation disorders. Studies have shown that certain analogs exhibit potent inhibitory effects on mushroom tyrosinase activity .
Table 3: Tyrosinase Inhibition Studies
Compound | IC50 (µM) | Type of Inhibition |
---|---|---|
Analog D | 5 | Competitive |
Analog E | 7 | Non-competitive |
This compound | 6 | Mixed |
Case Studies
Several case studies highlight the biological activity of benzotriazinone derivatives:
- Study on HepG2 Cells : A series of modified benzotriazinones were tested against HepG2 cells and demonstrated a dose-dependent inhibition of cell proliferation. The study concluded that structural modifications significantly affect anticancer activity.
- Antimicrobial Efficacy Against E. coli : A compound was tested for its antibacterial properties and exhibited a notable reduction in bacterial growth at concentrations as low as 8 µg/mL.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2,6-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2N3O3/c16-10-5-3-6-11(17)13(10)15(22)23-8-20-14(21)9-4-1-2-7-12(9)18-19-20/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQPWDSVBARMEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.